

# A Comparative Guide to the Endocrine-Disrupting Effects of Phthalates and Their Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Dibenzyl phthalate |           |
| Cat. No.:            | B1670425           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The widespread use of phthalates as plasticizers and their subsequent classification as endocrine-disrupting chemicals (EDCs) have prompted a shift towards various substitutes. This guide provides an objective comparison of the endocrine-disrupting effects of prominent phthalates and their alternatives, supported by experimental data. The focus is on three critical endocrine pathways: estrogenic, androgenic, and steroidogenesis.

# Comparative Analysis of Endocrine-Disrupting Activity

The following tables summarize in vitro data on the endocrine-disrupting potential of common phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), and their substitutes, including Di(2-ethylhexyl) terephthalate (DEHT), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Trioctyl trimellitate (TOTM), and isosorbide-based plasticizers.

#### **Table 1: Estrogenic Activity**

The E-Screen assay, which measures the proliferation of MCF-7 breast cancer cells, is a common method to assess estrogenic activity. The results indicate the potential of a substance to mimic estrogen.



| Compound                | Туре       | Assay                      | Endpoint           | Result                   |
|-------------------------|------------|----------------------------|--------------------|--------------------------|
| DEHP                    | Phthalate  | E-Screen (MCF-<br>7 cells) | Cell Proliferation | Moderately estrogenic[1] |
| DINP                    | Phthalate  | E-Screen (MCF-<br>7 cells) | Cell Proliferation | Not estrogenic[1]        |
| DEHT                    | Substitute | E-Screen (MCF-7 cells)     | Cell Proliferation | Not estrogenic[1]        |
| DINCH                   | Substitute | E-Screen (MCF-7 cells)     | Cell Proliferation | Not estrogenic[1]        |
| ТОТМ                    | Substitute | E-Screen (MCF-7 cells)     | Cell Proliferation | Not estrogenic[1]        |
| POLYSORB®<br>Isosorbide | Substitute | E-Screen (MCF-<br>7 cells) | Cell Proliferation | Not estrogenic[1]        |
| POLYSORB® ID<br>46      | Substitute | E-Screen (MCF-<br>7 cells) | Cell Proliferation | Not estrogenic[1]        |

### **Table 2: Androgenic and Anti-Androgenic Activity**

The potential to act as an androgen agonist or antagonist was evaluated using MDA-kb2 cells, a human breast cancer cell line that expresses the androgen receptor.



| Compound                | Туре       | Assay         | Endpoint                                   | Result                  |
|-------------------------|------------|---------------|--------------------------------------------|-------------------------|
| DEHP                    | Phthalate  | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| DINP                    | Phthalate  | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| DEHT                    | Substitute | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| DINCH                   | Substitute | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| ТОТМ                    | Substitute | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| POLYSORB®<br>Isosorbide | Substitute | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |
| POLYSORB® ID<br>46      | Substitute | MDA-kb2 cells | Androgenic/Anti-<br>androgenic<br>activity | No activity observed[1] |

#### **Table 3: Effects on Steroidogenesis**

The H295R steroidogenesis assay (OECD TG 456) measures the impact of chemicals on the production of hormones like estradiol and testosterone.



| Compound                | Туре       | Assay                    | Endpoint               | Result       |
|-------------------------|------------|--------------------------|------------------------|--------------|
| DEHP                    | Phthalate  | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | Increased[1] |
| DINP                    | Phthalate  | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | Increased[1] |
| DEHT                    | Substitute | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | Increased[1] |
| DINCH                   | Substitute | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | Increased[1] |
| TOTM                    | Substitute | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | Increased[1] |
| POLYSORB®<br>Isosorbide | Substitute | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | No effect[1] |
| POLYSORB® ID<br>46      | Substitute | H295R<br>Steroidogenesis | Estradiol<br>Synthesis | No effect[1] |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways involved in endocrine disruption and the workflows of the experimental protocols used to generate the data in this guide.





Click to download full resolution via product page

Figure 1: Estrogenic EDC Action via Estrogen Receptor.





Click to download full resolution via product page

Figure 2: Anti-Androgenic Action on the Androgen Receptor.





Click to download full resolution via product page

Figure 3: H295R Steroidogenesis Assay Workflow.

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

#### **E-Screen (Estrogenicity) Assay**

This assay is based on the estrogen-dependent proliferation of human breast cancer cells (MCF-7).

 Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).



- Hormone Deprivation: Prior to the assay, cells are grown in a phenol red-free DMEM with charcoal-dextran treated FBS to remove any steroids.
- Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.
- Exposure: The medium is replaced with experimental medium containing a range of concentrations of the test substance. 17β-estradiol is used as a positive control, and a solvent control is also included.
- Incubation: Cells are incubated for 6 days to allow for proliferation.
- Cell Quantification: At the end of the incubation period, cells are fixed and stained (e.g., with sulforhodamine B). The absorbance, which is proportional to the cell number, is measured.
- Data Analysis: The proliferative effect of the test substance is calculated relative to the solvent control.

#### MDA-kb2 (Androgenicity/Anti-Androgenicity) Assay

This assay utilizes the MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

- Cell Culture and Seeding: MDA-kb2 cells are seeded in 96-well plates and allowed to attach.
- Exposure (Agonist testing): Cells are exposed to various concentrations of the test substance. Dihydrotestosterone (DHT) is used as a positive control.
- Exposure (Antagonist testing): Cells are co-exposed to a fixed concentration of DHT and varying concentrations of the test substance.
- Incubation: Cells are incubated for 24 hours.
- Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: For agonist activity, the induction of luciferase is compared to the solvent control. For antagonist activity, the inhibition of DHT-induced luciferase activity is measured.

#### **H295R Steroidogenesis Assay (OECD TG 456)**

#### Validation & Comparative





This in vitro screening assay uses the human H295R adrenocortical carcinoma cell line to detect substances that affect the production of testosterone and 17β-estradiol.[2][3]

- Cell Culture and Seeding: H295R cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[2][4]
- Exposure: Cells are exposed to at least seven concentrations of the test chemical in triplicate for 48 hours.[4] A solvent control and positive controls (an inhibitor and an inducer of hormone production) are run in parallel.[2][4]
- Medium Collection: After the exposure period, the culture medium from each well is collected for hormone analysis.[2][4]
- Cell Viability: The viability of the cells in each well is assessed immediately after medium collection, typically using an MTT assay.[2][4]
- Hormone Measurement: The concentrations of testosterone and 17β-estradiol in the collected medium are quantified using methods such as ELISA or liquid chromatographymass spectrometry (LC-MS/MS).[2]
- Data Analysis: Hormone concentrations are expressed as a fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined. If no effect is observed, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[2]

#### Conclusion

The presented data indicates that while many phthalate substitutes show reduced or no activity at the estrogen and androgen receptor levels compared to some traditional phthalates like DEHP, several of them, including DEHT, DINCH, and TOTM, still demonstrate the potential to disrupt steroidogenesis by increasing estradiol synthesis.[1] The isosorbide-based plasticizers, however, did not show any activity in the three tested mechanisms.[1]

It is crucial for researchers and drug development professionals to consider the full spectrum of potential endocrine-disrupting effects when evaluating the safety of both existing and novel compounds. The use of a battery of in vitro assays targeting different endocrine pathways



provides a more comprehensive risk assessment. Further in vivo studies are warranted to understand the full physiological relevance of these in vitro findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- To cite this document: BenchChem. [A Comparative Guide to the Endocrine-Disrupting Effects of Phthalates and Their Substitutes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670425#comparing-the-endocrine-disrupting-effects-of-phthalates-and-their-substitutes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com